molecular formula C12H13NO B8572528 7-ethenyl-2-methyl-3,4-dihydro-1(2H)-isoquinolinone

7-ethenyl-2-methyl-3,4-dihydro-1(2H)-isoquinolinone

Cat. No.: B8572528
M. Wt: 187.24 g/mol
InChI Key: POSKTNWOSQTHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethenyl-2-methyl-3,4-dihydro-1(2H)-isoquinolinone is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

7-ethenyl-2-methyl-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C12H13NO/c1-3-9-4-5-10-6-7-13(2)12(14)11(10)8-9/h3-5,8H,1,6-7H2,2H3

InChI Key

POSKTNWOSQTHBN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1=O)C=C(C=C2)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7-ethenyl-3,4-dihydro-1(2H)-isoquinolinone (224 mg, 1.295 mmol) in toluene (2 ml) and tetrahydrofuran (2 ml) at 0° C. was added sodium hydride (60% in oil, 37 mg, 1.554 mmol). The reaction mixture was warmed to room temperature and stirred for 0.5 h before addition of iodomethane (242 μl, 3.885 mmol). The reaction mixture was stirred at room temperature for 1 h before addition of additional iodomethane (242 μl, 3.885 mmol). The reaction mixture was then stirred at room temperature for a further 1 h before addition of water (20 ml). The mixture was extracted with 10% methanol/dichloromethane (3×100 ml), the organic layers were dried with magnesium sulphate and evaporated. Chromatography on silica, eluting with 0-100% ethyl acetate/hexane, gave the product (181 mg, 75%).
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
242 μL
Type
reactant
Reaction Step Two
Quantity
242 μL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
75%

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